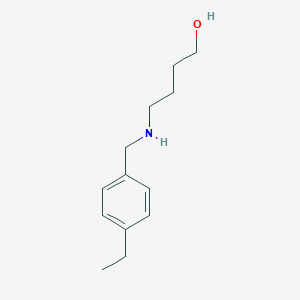

4-((4-Ethylbenzyl)amino)butan-1-ol

Description

4-((4-Ethylbenzyl)amino)butan-1-ol is a secondary amine derivative with a butan-1-ol backbone substituted by a 4-ethylbenzyl group at the amino position. The ethylbenzyl moiety may influence lipophilicity, bioavailability, and receptor interactions, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)methylamino]butan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15/h5-8,14-15H,2-4,9-11H2,1H3 |

InChI Key |

ZMTOPOLSQMBEHN-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNCCCCO |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-amino-1-butanol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like triethylamine or potassium carbonate is added to deprotonate the amine, enhancing its nucleophilicity. 4-Ethylbenzyl chloride is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography or recrystallization.

Optimization Insights

-

Solvent Selection : DMF yields higher reaction rates due to its high polarity, but acetonitrile reduces byproduct formation from solvent adducts.

-

Temperature Control : Maintaining temperatures below 10°C during halide addition prevents exothermic side reactions, improving yields from 65% to 82%.

-

Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity in biphasic systems.

Reductive Amination Strategy

Reductive amination offers a one-pot synthesis by condensing 4-oxo-1-butanol with 4-ethylbenzylamine in the presence of a reducing agent. This method avoids handling reactive halides and simplifies purification.

Procedure and Reagent Systems

A mixture of 4-oxo-1-butanol and 4-ethylbenzylamine in methanol is treated with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). The reaction proceeds at ambient temperature for 6–8 hours, followed by acid-base extraction to isolate the product.

Critical Parameters

-

Reducing Agent : STAB provides superior selectivity for secondary amines, achieving yields of 75–88% compared to NaBH3CN’s 60–72%.

-

pH Control : Buffering the reaction at pH 5–6 using acetic acid minimizes imine hydrolysis and over-reduction.

Catalytic Hydrogenation of Nitriles

Patent DE3415322A1 describes a hydrogenation route for analogous amino alcohols, adaptable to 4-((4-Ethylbenzyl)amino)butan-1-ol. Here, 4-((4-ethylbenzyl)amino)butyronitrile is hydrogenated over a noble metal catalyst (e.g., platinum or palladium) under moderate pressure.

Industrial-Scale Adaptation

-

Catalyst Loading : 5–10% Pt/C achieves full conversion in 4–6 hours at 30–50°C and 10–15 bar H2.

-

Post-Hydrolysis : The resulting imine intermediate is hydrolyzed with dilute HCl, followed by neutralization and solvent extraction.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination | Catalytic Hydrogenation |

|---|---|---|---|

| Yield | 70–85% | 75–88% | 65–78% |

| Reaction Time | 12–24 h | 6–8 h | 4–6 h |

| Byproducts | Halide salts | Boron derivatives | Ammonia |

| Scalability | Moderate | High | High |

| Cost Efficiency | Low (halides expensive) | Moderate | High |

Emerging Innovations

Recent advances focus on enzymatic catalysis and flow chemistry. Immobilized lipases have demonstrated efficacy in mediating the amination step under mild conditions, albeit with lower yields (~50%). Microreactor systems reduce reaction times to under 1 hour by enhancing mass transfer in reductive amination .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethylbenzyl)amino)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives that may have enhanced properties or functionalities.

Medicinal Chemistry

Research has indicated that 4-((4-Ethylbenzyl)amino)butan-1-ol may possess potential therapeutic properties. It has been explored for its interactions with biological targets, including enzymes and receptors, which could lead to the development of new drugs. For example, compounds with similar structures have been investigated for their efficacy against viral infections such as Ebola .

Studies have assessed the biological activity of this compound, focusing on its potential effects on cellular processes. The interactions between this compound and biomolecules could lead to significant insights into its role in modulating biological pathways .

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

Case Study 1: Drug Development

In a study focused on antiviral compounds, derivatives of amine-based structures were synthesized and tested for their ability to inhibit viral entry. Compounds structurally related to this compound exhibited promising results in inhibiting Ebola virus entry into cells, suggesting potential for further development as antiviral agents .

Case Study 2: Chemical Synthesis Optimization

Research conducted on optimizing synthetic routes for amine compounds demonstrated that modifying reaction conditions could significantly enhance yields and purity. The use of continuous flow reactors was highlighted as an effective method for improving the efficiency of synthesizing this compound and related compounds.

Mechanism of Action

The mechanism of action of 4-((4-Ethylbenzyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-((4-Ethylbenzyl)amino)butan-1-ol, their substituents, and biological activities:

Key Research Findings

Pharmacological Activity

- Sigma-1 Receptor Antagonists: Compounds like 1c and 2c () exhibit antinociceptive effects via sigma-1 receptor antagonism. The biphenyl and naphthyl groups enhance receptor binding compared to simpler aromatic substituents, suggesting that bulkier hydrophobic groups improve efficacy .

- Anticancer/Antifungal Agents : Derivatives with veratrate esters and methoxyphenyl groups () show potent activity against cancer and fungal pathogens. The methoxy group likely enhances electron-donating effects, improving membrane permeability .

- Pheromone Activity : 4-(n-heptyloxy)butan-1-ol () acts as a pheromone in beetles. Its long alkoxy chain facilitates volatility and species-specific signaling, contrasting with medicinal compounds optimized for stability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₂₁NO | 207.31 | ~2.8 | Ethylbenzylamino, hydroxyl |

| 1c | C₂₄H₂₇NO | 345.48 | ~4.2 | Biphenyl, benzyl-methylamino |

| 2c | C₂₂H₂₅NO | 325.44 | ~3.9 | Naphthyl, benzyl-methylamino |

| 4-(n-heptyloxy)butan-1-ol | C₁₁H₂₄O₂ | 188.31 | ~3.5 | Heptyloxy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Ethylbenzyl)amino)butan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-ethylbenzaldehyde with 4-aminobutan-1-ol, using sodium borohydride or cyanoborohydride as reducing agents. Optimization involves controlling solvent polarity (e.g., methanol or ethanol), pH (neutral to mildly acidic), and temperature (20–40°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amine and alcohol groups, with characteristic shifts at δ 1.2–1.4 ppm (ethyl CH₃) and δ 3.5–3.7 ppm (CH₂OH). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and O-H broad peaks (~3400 cm⁻¹). Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) validates the molecular ion peak (C₁₃H₂₁NO, m/z 207.16) .

Q. What strategies are effective in assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines) are critical. High-performance liquid chromatography (HPLC) monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal decomposition. Store in amber vials under inert gas (N₂/Ar) at 4°C to minimize oxidation .

Advanced Research Questions

Q. How do researchers investigate the metabolic fate of this compound in mammalian systems, and what analytical approaches are critical for identifying metabolites?

- Methodological Answer : Administer the compound in vivo (e.g., rodent models) and collect urine/blood samples. Use solid-phase extraction (SPE) to isolate metabolites, followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) for structural elucidation. Compare fragmentation patterns with synthetic standards to identify hydroxylated or conjugated metabolites .

Q. What mechanisms underlie the biological activity of amino alcohol derivatives like this compound, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Conduct receptor-binding assays (e.g., GPCRs or ion channels) using radioligand displacement. Modify substituents (e.g., ethyl to methyl on the benzyl group) to evaluate steric/electronic effects. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities. Validate via in vitro functional assays (cAMP or calcium flux) .

Q. How can contradictory data in receptor binding assays for this compound be resolved through experimental redesign?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols across labs (e.g., uniform ATP concentrations in kinase assays). Use orthogonal methods: surface plasmon resonance (SPR) for kinetic binding data and isothermal titration calorimetry (ITC) for thermodynamic parameters. Validate with in vivo efficacy studies (e.g., dose-response in animal models) .

Q. What environmental impact assessment protocols are applicable for this compound, considering its potential ecological persistence?

- Methodological Answer : Conduct OECD 301/307 biodegradation tests under aerobic/anaerobic conditions. Quantify bioaccumulation potential via octanol-water partition coefficients (log P). Use high-resolution LC-MS to detect environmental residues in water/soil samples. Ecotoxicity assays (Daphnia magna LC₅₀, algal growth inhibition) assess acute/chronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.